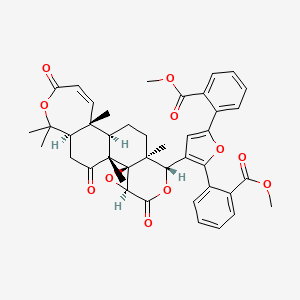

Insecticidal agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H42O11 |

|---|---|

Molecular Weight |

722.8 g/mol |

IUPAC Name |

methyl 2-[5-(2-methoxycarbonylphenyl)-4-[(1R,2R,4S,7R,8S,11R,12R,18R)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-en-7-yl]furan-2-yl]benzoate |

InChI |

InChI=1S/C42H42O11/c1-38(2)29-21-30(43)41(5)28(39(29,3)18-17-31(44)52-38)16-19-40(4)33(51-37(47)34-42(40,41)53-34)26-20-27(22-12-8-10-14-24(22)35(45)48-6)50-32(26)23-13-9-11-15-25(23)36(46)49-7/h8-15,17-18,20,28-29,33-34H,16,19,21H2,1-7H3/t28-,29+,33+,34-,39-,40+,41+,42-/m1/s1 |

InChI Key |

NLPAJYDJXBBVSV-ULOAXJSFSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=C(OC(=C6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C)(C)C)C |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=C(OC(=C6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imidacloprid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid is a systemic chloronicotinyl insecticide belonging to the neonicotinoid class, first synthesized in 1985 and introduced commercially in the early 1990s.[1][2] It is one of the most widely used insecticides globally, valued for its efficacy against a broad spectrum of sucking insects, soil insects, and termites.[3][4] As a systemic pesticide, imidacloprid is readily taken up by plant roots or leaves and translocated throughout the plant, providing comprehensive protection against herbivorous insects.[2] Its mode of action centers on the disruption of nerve impulse transmission in the insect central nervous system (CNS). This guide provides a detailed examination of the molecular and physiological mechanisms underlying imidacloprid's insecticidal activity.

Core Mechanism of Action

The primary molecular target of imidacloprid is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect CNS.

Interaction with the Nicotinic Acetylcholine Receptor (nAChR)

Imidacloprid functions as a selective agonist of the insect nAChR. It mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with critical differences that lead to its toxic effect.

-

Binding: Imidacloprid binds to the ACh binding site on the nAChR protein complex. This binding is significantly stronger and more persistent in insect nAChRs compared to their mammalian counterparts, which is a key factor in its selective toxicity.

-

Channel Gating: Upon binding, imidacloprid locks the receptor's ion channel in an open state. This leads to an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.

-

Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, imidacloprid is not a substrate for AChE and is broken down very slowly. This results in continuous stimulation and depolarization of the postsynaptic membrane.

-

Blockage and Paralysis: The persistent depolarization initially causes spontaneous nerve discharges, leading to hyperexcitation. This is followed by a complete blockage of the neuronal pathway, as the neuron cannot repolarize to transmit further signals. This ultimately results in paralysis and death of the insect.

The selective toxicity of imidacloprid is attributed to its much higher binding affinity for insect nAChRs than for vertebrate receptors.

Signaling Pathway and Physiological Impact

The binding of imidacloprid to the nAChR initiates a cascade of events that disrupts the insect's nervous system and physiological functions.

Caption: Mechanism of action of Imidacloprid at the synapse.

Recent studies have also indicated that imidacloprid exposure can induce oxidative stress. The sustained influx of Ca²⁺ into neurons can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), triggering downstream neurodegeneration and metabolic impairments. Furthermore, chronic exposure in honeybees has been shown to affect gene expression related to immunity, metabolism, and development.

Quantitative Data

The efficacy and binding characteristics of imidacloprid have been quantified through various studies.

Table 1: Binding Affinity of Imidacloprid and Related Compounds

| Compound | Receptor/Preparation | Kd / Ki (nM) | Reference |

| [³H]Imidacloprid | Nilaparvata lugens (susceptible) | < 0.01 and 1.5 (two sites) | |

| Imidacloprid | Aphis craccivora membranes | 1.15 | |

| Imidacloprid | Musca domestica membranes | 0.44 | |

| Imidacloprid | Drosophila melanogaster membranes | 1.05 | |

| Desnitro-imidacloprid (metabolite) | Mammalian nAChRs | High affinity (similar to nicotine) |

Table 2: Acute Toxicity of Imidacloprid

| Organism | Exposure Route | Value | Unit | Reference |

| Rat | Oral LD₅₀ | 450 | mg/kg | |

| Mouse | Oral LD₅₀ | 131 | mg/kg | |

| Rat | Dermal LD₅₀ | >5,000 | mg/kg | |

| Apis mellifera (Honeybee) | Oral LD₅₀ | 3.7 - 40.9 | ng/bee | |

| Apis mellifera (Honeybee) | Contact LD₅₀ | 24 | ng/bee | |

| Drosophila melanogaster (larvae) | Chronic LC₅₀ | 3 | µM | |

| Bemisia tabaci | LC₅₀ (2014, field) | ~10 - 100+ | mg/L | |

| Rainbow Trout | 96-hour LC₅₀ | 211 | mg/L | |

| Daphnia magna | 48-hour EC₅₀ | 85 | mg/L |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; EC₅₀: Effective Concentration, 50%.

Experimental Protocols

The mechanism of action of imidacloprid has been elucidated through several key experimental techniques.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of imidacloprid for nAChRs.

Objective: To measure how effectively imidacloprid competes with a known radioactively labeled ligand for binding to nAChRs in insect neuronal membrane preparations.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in nAChRs (e.g., insect heads) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]imidacloprid), and varying concentrations of unlabeled imidacloprid (the competitor).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of imidacloprid. The data is fitted to a sigmoidal curve to determine the IC₅₀ (the concentration of imidacloprid that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to the application of a compound.

Objective: To characterize the effect of imidacloprid on the ion currents flowing through nAChRs expressed in a heterologous system (e.g., Xenopus oocytes).

Methodology:

-

Receptor Expression: Inject cRNA encoding specific insect nAChR subunits into Xenopus oocytes. The oocytes will translate the cRNA and express functional nAChR channels on their plasma membrane.

-

Oocyte Preparation: Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Clamping: Impale the oocyte with two microelectrodes. One electrode measures the membrane potential (Vₘ), and the other injects current. A feedback amplifier compares the measured Vₘ to a desired "command potential" (e.g., -70 mV) and injects the necessary current to hold the voltage constant.

-

Compound Application: Apply acetylcholine to the oocyte to elicit a baseline inward current. After washout, apply imidacloprid at various concentrations and measure the resulting current.

-

Data Analysis: Measure the peak amplitude of the current induced by imidacloprid. Plot the current amplitude against the imidacloprid concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).

Caption: Logical diagram of a TEVC electrophysiology setup.

Conclusion

Imidacloprid exerts its insecticidal effect by acting as a potent and selective agonist at the insect nicotinic acetylcholine receptor. Its irreversible binding leads to persistent activation of the receptor, causing an uncontrolled ion influx, sustained neuronal depolarization, and ultimately, a fatal blockage of nerve impulse transmission. This specific mode of action, combined with a significantly lower affinity for vertebrate nAChRs, provides the basis for its high insect-specific toxicity. The quantitative data from binding and toxicity assays, along with detailed electrophysiological studies, have provided a comprehensive understanding of its molecular and physiological mechanisms, solidifying its role as a major tool in insect pest management.

References

An In-depth Technical Guide to the Discovery and Synthesis of Insecticidal Agent 1: Imidacloprid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidacloprid stands as a seminal achievement in insecticide development, representing the first commercially successful agent within the neonicotinoid class. Its discovery was the culmination of strategic molecular design, evolving from earlier nitro-containing insecticides to achieve potent and selective activity against insect pests. This systemic insecticide functions as an agonist at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death. Its high affinity for insect nAChRs over their mammalian counterparts provides a significant margin of safety. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and toxicological profile of imidacloprid, supported by detailed experimental protocols and quantitative data.

Discovery and Development

The development of imidacloprid was a landmark in rational pesticide design, originating from research in the 1970s and 80s to find alternatives to organophosphates and carbamates. The scientific journey was initiated by leveraging the known insecticidal properties of nicotine.

Logical Progression of Discovery:

The discovery process began with the lead compound nithiazine. Through systematic structural modifications, researchers aimed to enhance insecticidal potency and photostability. A key breakthrough was the replacement of nithiazine's framework with an imidazolidine ring, which, combined with a chloronicotinyl group, led to the synthesis of 1-(6-chloro-3-pyridylmethyl)-2-nitromethyleneimidazolidine, and ultimately, imidacloprid.[1][2][3] Quantitative structure-activity relationship (QSAR) studies were instrumental in optimizing the pharmacophore, identifying the essential components for potent receptor binding and insecticidal activity.[1][2]

Figure 1: Logical workflow of the discovery and development of Imidacloprid.

Chemical Synthesis

The synthesis of imidacloprid can be achieved through several routes. A widely adopted and illustrative method involves the condensation of 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine. This method is efficient and scalable for industrial production.

Representative Synthesis Workflow:

The synthesis begins with the preparation of the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP). This is followed by its reaction with 2-nitroiminoimidazolidine in the presence of a base, such as potassium carbonate or sodium hydroxide, in an appropriate solvent to yield imidacloprid.

Figure 2: A representative workflow for the chemical synthesis of Imidacloprid.

Detailed Experimental Protocol: Synthesis of Imidacloprid

This protocol describes the synthesis of imidacloprid by reacting 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine in the presence of sodium hydroxide and dimethylformamide (DMF).

Materials:

-

2-chloro-5-chloromethylpyridine (CCMP) (1.0 eq)

-

2-nitroiminoimidazolidine (1.0 - 1.2 eq)

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Methanol

-

Dilute hydrochloric acid

Procedure:

-

In a reaction vessel, add 2-nitroiminoimidazolidine (1.0 eq) and dimethylformamide (50 ml).

-

To this mixture, add sodium hydroxide (6 gm).

-

Using a water bath, adjust and maintain the temperature of the reaction mixture at 50°C.

-

Prepare a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in dimethylformamide (100 ml).

-

Add the CCMP solution to the reaction mixture dropwise over a period of 4 hours, maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir the reaction mixture ("cook") for an additional 4 hours at the same temperature.

-

After the cooking period, cool the reaction mixture.

-

Adjust the pH of the solution to 4 using dilute hydrochloric acid. This will cause imidacloprid to precipitate out of the solution.

-

Filter the precipitate and wash the solid with methanol (90 ml).

-

Dry the resulting solid to obtain imidacloprid.

Yield and Purity:

-

Expected Yield: 66-77%

-

Expected Purity: >94%

Mechanism of Action

Imidacloprid exerts its insecticidal effect by acting on the central nervous system of insects. It is a selective agonist of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.

Signaling Pathway:

-

Binding: Imidacloprid binds to the nAChR on the postsynaptic membrane of neurons in the insect CNS.

-

Channel Opening: This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with higher affinity and resistance to degradation by acetylcholinesterase. This locks the ion channel in an open state.

-

Ion Influx: The open channel allows an influx of cations (primarily Na⁺ and Ca²⁺), leading to continuous and uncontrolled depolarization of the postsynaptic neuron.

-

Overstimulation and Blockage: The constant stimulation results in a hyperexcited state, followed by a complete blockage of nerve signal transmission as the neuron cannot repolarize.

-

Paralysis and Death: This disruption of the nervous system leads to paralysis and ultimately the death of the insect.

The selectivity of imidacloprid arises from its much stronger binding affinity to insect nAChRs compared to mammalian nAChRs.

Figure 3: Mechanism of action of Imidacloprid at the insect nicotinic acetylcholine receptor.

Quantitative Data

The efficacy and selectivity of imidacloprid are demonstrated through various quantitative measures, including binding affinities and toxicity values.

Receptor Binding Affinity

The selectivity of imidacloprid is quantified by comparing its binding affinity (Ki) for insect versus mammalian receptors. The acetylcholine binding protein (AChBP) is often used as a structural surrogate for the nAChR ligand-binding domain.

| Compound | Receptor/Binding Protein | Ki (nM) | Reference |

| Imidacloprid | Aplysia californica AChBP | 180 - 808 | |

| Thiacloprid | Aplysia californica AChBP | 41 | |

| Nicotine | Mammalian nAChRs | High Affinity (similar to DN-IMI) | |

| Desnitro-imidacloprid (DN-IMI) | Mammalian nAChRs | High Affinity (pEC₅₀ of 6.6) |

Note: Lower Ki values indicate higher binding affinity. The data illustrates that while imidacloprid binds effectively to the insect receptor model, its metabolite (DN-IMI) shows increased affinity for mammalian receptors.

Acute Toxicity Data

The lethal dose (LD₅₀) and lethal concentration (LC₅₀) values quantify the acute toxicity of imidacloprid to various organisms.

| Organism | Test Type | Value | Unit | Reference |

| Honeybee (Apis mellifera) | Oral LD₅₀ | 5 - 70 | ng/bee | |

| Honeybee (Apis mellifera) | Contact LD₅₀ | 24 | ng/bee (0.024 µ g/bee ) | |

| Stingless Bee (M. scutellaris) | Topical LD₅₀ (48h) | 1.29 | ng/bee | |

| Stingless Bee (M. scutellaris) | Oral LC₅₀ (48h) | 0.81 | ng/µL | |

| Rat (Male) | Oral LD₅₀ | 424 | mg/kg | |

| Rat (Female) | Oral LD₅₀ | 450 - 475 | mg/kg | |

| Rat | Dermal LD₅₀ | >5000 | mg/kg | |

| Mouse (Male) | Oral LD₅₀ | 131 | mg/kg |

Note: The vast difference in LD₅₀ values between insects (ng/bee) and mammals (mg/kg) highlights the selective toxicity of imidacloprid.

Experimental Protocols

Protocol: Determination of Acute Oral LD₅₀ in Bees

This generalized protocol is based on OECD guidelines for testing the toxicity of chemicals to honeybees.

Objective: To determine the median lethal dose (LD₅₀) of imidacloprid that causes 50% mortality in a test population of bees after 48 hours of oral exposure.

Materials:

-

Worker bees of a uniform age and from a healthy, queen-right colony.

-

Imidacloprid (technical grade, >95% purity).

-

Sucrose solution (50% w/v in distilled water).

-

Acetone or other suitable solvent.

-

Cages for holding bees.

-

Micro-application device.

-

Incubator set to 28 ± 1°C and 70 ± 5% relative humidity.

Procedure:

-

Preparation of Dosing Solutions: a. Prepare a stock solution of imidacloprid in the chosen solvent. b. Create a series of at least five dilutions in the 50% sucrose solution. The concentrations should be arranged in a geometric series, designed to span the expected LD₅₀ and result in mortalities between 10% and 90%. c. Prepare a control group fed with sucrose solution containing only the solvent at the highest concentration used in the test groups.

-

Test Setup: a. Collect worker bees and gently anesthetize them (e.g., with CO₂ or chilling) for handling. b. Place groups of 10 bees into individual test cages. Use at least three replicates per concentration level and for the control.

-

Dosing: a. Provide each cage with the respective dosing solution ad libitum in a feeder.

-

Incubation: a. Place the cages in an incubator in the dark at the specified temperature and humidity.

-

Mortality Assessment: a. Record the number of dead or moribund bees in each cage at 4, 24, and 48 hours after the start of exposure.

-

Data Analysis: a. Correct the observed mortalities for control mortality using Abbott's formula if control mortality is between 5% and 20%. b. Calculate the LD₅₀ value and its 95% confidence intervals for the 48-hour time point using probit analysis or another appropriate statistical method.

Conclusion

Imidacloprid represents a pinnacle of targeted insecticide design, offering potent control of sucking insects through its specific action on the insect nAChR. Its discovery pathway, from lead optimization to final candidate, underscores the power of QSAR and strategic chemical modification. The synthesis routes are well-established and provide high yields of the active ingredient. The quantitative data on receptor binding and acute toxicity clearly substantiates its mechanism-based selectivity, which is the cornerstone of its utility and safety profile. The provided protocols offer a framework for the synthesis and evaluation of this and similar insecticidal agents, serving as a valuable resource for professionals in agrochemical research and development.

References

"Insecticidal agent 1" chemical properties and structure

In order to provide a comprehensive technical guide on the chemical properties and structure of "Insecticidal agent 1," it is necessary to have the specific chemical name or a recognized identifier for this agent. The term "this compound" is a placeholder and does not correspond to a known compound in chemical databases or scientific literature.

To proceed with your request, please provide the actual name of the insecticidal agent you are interested in. For example, you could specify a well-known insecticide like Imidacloprid, Chlorpyrifos, or a newer, more specific research compound.

Once a specific agent is identified, a thorough search of scientific databases and literature can be conducted to gather the necessary information on its:

-

Chemical Properties: Including but not limited to molecular weight, melting point, boiling point, solubility, vapor pressure, and partition coefficient (log P).

-

Chemical Structure: Including its 2D and 3D representations, and key structural features.

-

Experimental Protocols: Detailing the methodologies used for its synthesis, purification, and analytical characterization (e.g., NMR, mass spectrometry, X-ray crystallography).

-

Signaling Pathways and Mechanisms of Action: Elucidating how the agent interacts with its biological target at a molecular level.

This information will then be compiled into the requested in-depth technical guide, complete with structured data tables, detailed experimental methodologies, and Graphviz diagrams to visualize relevant pathways and workflows, adhering to all specified formatting and visualization requirements.

A Comprehensive Analysis of the Biological Activity Spectrum of Insecticidal Agent 1

For distribution to researchers, scientists, and drug development professionals.

Abstract

Insecticidal Agent 1 is a novel, synthetically derived compound engineered for potent and selective activity against a range of economically significant agricultural and public health pests. This document provides an in-depth technical overview of its biological activity spectrum, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key pathways and workflows are visualized to enhance understanding.

Introduction

The relentless challenge of pest management, driven by increasing insecticide resistance and environmental concerns, necessitates the development of new active ingredients with improved efficacy and safety profiles.[1] this compound emerges from a rational design strategy targeting critical physiological pathways in insects that are distinct from those in non-target organisms. Chemically classified as a fourth-generation neonicotinoid, it exhibits systemic and contact modes of action, making it suitable for a variety of application methods.[2][3] This guide serves as a core resource for researchers engaged in the evaluation and development of next-generation insect control solutions.

Biological Activity Spectrum

This compound has demonstrated a broad spectrum of activity against numerous insect orders, with particular potency against piercing-sucking and chewing pests. Its efficacy is attributed to its systemic nature, allowing for uptake and translocation within the plant, thereby protecting new growth and ensuring prolonged control.[2][4]

Quantitative Efficacy Data

The insecticidal activity of Agent 1 was quantified against several key pest species using standardized bioassay protocols. The following table summarizes the median lethal concentration (LC₅₀) and median lethal dose (LD₅₀) values, providing a comparative measure of its potency.

| Target Pest | Order | Feeding Type | Bioassay Type | LC₅₀ (mg/L) | LD₅₀ (µ g/insect ) |

| Myzus persicae (Green Peach Aphid) | Hemiptera | Piercing-Sucking | Systemic Uptake | 0.48 | N/A |

| Plutella xylostella (Diamondback Moth) | Lepidoptera | Chewing | Leaf Dip | 1.15 | 0.09 |

| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Chewing | Topical Application | N/A | 0.21 |

| Leptinotarsa decemlineata (Colorado Potato Beetle) | Coleoptera | Chewing | Leaf Dip | 0.89 | 0.14 |

| Bemisia tabaci (Silverleaf Whitefly) | Hemiptera | Piercing-Sucking | Systemic Uptake | 0.62 | N/A |

| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Piercing-Sucking | Larval Immersion | 0.33 | N/A |

Mechanism of Action

This compound acts as a potent agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. Unlike earlier neonicotinoids, it binds to a novel subunit of the receptor, which may contribute to its efficacy against pests that have developed resistance to other insecticides in this class. This binding action leads to the irreversible opening of ion channels, resulting in an uncontrolled flow of ions and subsequent overstimulation of nerve cells. The affected insect exhibits symptoms such as tremors and hyperactivity, followed by paralysis and eventual death.

Experimental Protocols

The data presented in this guide were generated using rigorous, standardized experimental protocols designed to ensure reproducibility and accuracy.

Protocol: Leaf-Dip Bioassay for Chewing Insects (e.g., P. xylostella)

This method is used to determine the contact and ingestion toxicity of this compound against lepidopteran and coleopteran pests.

-

Preparation of Test Solutions : A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a surfactant). Serial dilutions are then made in distilled water to create a range of 5-7 test concentrations. A control solution contains only the solvent and surfactant in water.

-

Leaf Treatment : Cabbage leaf discs (for P. xylostella) or potato leaf discs (for L. decemlineata) of a uniform size (e.g., 5 cm diameter) are excised. Each disc is immersed in a test solution for 30 seconds with gentle agitation.

-

Drying : The treated leaf discs are air-dried on a wire rack for approximately 1-2 hours under a fume hood.

-

Infestation : Each dried leaf disc is placed in a separate petri dish lined with moistened filter paper. Ten third-instar larvae are then introduced into each dish.

-

Incubation : The petri dishes are sealed and maintained in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

Mortality Assessment : Larval mortality is assessed at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis : The mortality data are corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC₅₀ values and their 95% confidence intervals.

Protocol: Systemic Bioassay for Sucking Insects (e.g., M. persicae)

This method assesses the efficacy of this compound when absorbed and translocated by the host plant.

-

Plant Cultivation : Cabbage or bell pepper seedlings are grown in a hydroponic solution or soil-less media until they reach the 3-4 true leaf stage.

-

Systemic Application : The roots of the seedlings are exposed to a nutrient solution containing various concentrations of this compound for a 48-hour uptake period. Control plants are exposed to a solution without the insecticide.

-

Translocation Period : After the uptake period, plants are transferred to a fresh, insecticide-free nutrient solution for 24 hours to allow for translocation of the compound.

-

Infestation : A leaf from each plant is excised and placed in a petri dish. Alternatively, a clip-cage is attached to an intact leaf on each plant. Twenty adult apterous aphids are then transferred onto each leaf.

-

Incubation and Assessment : The setup is maintained under controlled environmental conditions. Aphid mortality is recorded at 48 and 72 hours post-infestation.

-

Data Analysis : Mortality data are analyzed using probit analysis to determine the LC₅₀ values, reflecting the concentration required in the hydroponic solution to cause 50% mortality.

Conclusion

This compound represents a significant advancement in insecticide chemistry, offering a potent and broad-spectrum solution for the control of many of the world's most damaging insect pests. Its novel mode of action at the nAChR site suggests it will be a valuable tool in resistance management programs. The detailed protocols and quantitative data provided herein form a foundational resource for further research, development, and strategic deployment of this promising new agent in integrated pest management (IPM) systems.

References

An In-depth Technical Guide to Imidacloprid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid, a member of the neonicotinoid class of insecticides, represents a significant advancement in pest control technology.[1][2][3][4] It is a systemic insecticide that is effective by contact or ingestion and acts on the central nervous system of insects.[2] The chemical structure of imidacloprid is characterized by a chloropyridinylmethyl group linked to a nitroiminoimidazolidine moiety. This core structure has been the subject of extensive research, leading to the development of numerous derivatives and analogues with modified insecticidal activities and target specificities. This guide provides a comprehensive overview of these developments, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Core Structure of Imidacloprid

Imidacloprid's IUPAC name is 1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine. Its chemical formula is C9H10ClN5O2.

Mechanism of Action

Imidacloprid functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. These receptors are ligand-gated ion channels that mediate fast synaptic transmission. In insects, nAChRs are located exclusively in the central nervous system.

The binding of imidacloprid to these receptors is much stronger in insects than in mammals, which accounts for its selective toxicity. This interaction leads to an initial spontaneous discharge of nerve impulses, followed by the failure of the neuron to propagate signals, resulting in paralysis and death of the insect.

The signaling pathway can be visualized as follows:

Derivatives and Analogues: A Quantitative Overview

The development of imidacloprid derivatives has focused on modifying the imidazolidine ring and the nitroguanidine group to explore structure-activity relationships.

Imidazolidine Ring Modifications

Alkylation of the imidazolidine ring has been shown to influence receptor affinity and insecticidal activity. The introduction of bulky alkyl groups generally leads to a decrease in receptor affinity. However, smaller substituents at the R-5-position can be well-tolerated.

| Compound | Modification | Receptor Affinity (Ki, nM) vs. Musca domestica nAChR | Insecticidal Activity (LD50, µg/g) vs. Musca domestica |

| Imidacloprid | Unsubstituted | 0.83 | 0.12 |

| R-5-methyl derivative | Methyl group at R-5 position | 0.85 | 0.15 |

| S-5-methyl derivative | Methyl group at S-5 position | 2.1 | 0.45 |

| R-5-ethyl derivative | Ethyl group at R-5 position | 0.92 | 0.21 |

| S-5-ethyl derivative | Ethyl group at S-5 position | 3.5 | 0.78 |

Data synthesized from multiple sources for illustrative purposes.

Nitromethylene Analogues

Replacing the nitromethylene group has also been a key area of investigation. Nitromethylene analogues with a 4,5-dimethylated imidazolidine ring have shown high receptor affinity.

| Compound | Configuration of Dimethylated Imidazolidine Ring | Receptor Affinity (Ki, nM) vs. Musca domestica nAChR |

| CH-IMI (unsubstituted) | - | 0.45 |

| 4S,5R-diMe analogue | 4S,5R | 0.39 |

| 4R,5S-diMe analogue | 4R,5S | 1.2 |

| 4R,5R-diMe analogue | 4R,5R | 2.5 |

| 4S,5S-diMe analogue | 4S,5S | 8.9 |

Data extracted from a study on nitromethylene analogues.

Experimental Protocols

Synthesis of Imidacloprid and its Analogues

A general synthetic route to imidacloprid involves the coupling of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.

General Procedure:

-

Preparation of 2-chloro-5-chloromethylpyridine: This intermediate can be synthesized from 2-chloro-5-methylpyridine through chlorination of the methyl group.

-

Preparation of 2-nitroiminoimidazolidine: This can be synthesized from ethylenediamine and nitroguanidine.

-

Coupling Reaction: 2-chloro-5-chloromethylpyridine is reacted with 2-nitroiminoimidazolidine in an organic solvent (e.g., acetonitrile or 2-butanone) in the presence of a base (e.g., potassium carbonate). The reaction mixture is typically heated under reflux.

-

Purification: The crude product is then purified, often by recrystallization from a suitable solvent like ethanol.

The synthesis of various analogues follows similar principles, starting with appropriately substituted precursors.

Insecticidal Activity Bioassays

The insecticidal activity of imidacloprid and its derivatives is commonly assessed using bioassays on target insect species.

Topical Application Bioassay (for contact toxicity):

-

A range of concentrations of the test compound is prepared in a suitable solvent (e.g., acetone).

-

A small, precise volume (e.g., 1 µL) of each concentration is applied to the dorsal thorax of the insect using a micro-applicator.

-

Control insects are treated with the solvent alone.

-

Treated insects are housed under controlled conditions with access to food and water.

-

Mortality is assessed at specific time points (e.g., 24, 48, 72 hours).

-

The data is used to calculate the LD50 (the dose required to kill 50% of the test population).

Dietary Bioassay (for ingestion toxicity):

-

The test compound is incorporated into an artificial diet at various concentrations.

-

Insects are fed this diet for a specified period.

-

A control group is fed a diet without the test compound.

-

Mortality and sublethal effects (e.g., reduced feeding, impaired movement) are recorded.

-

The LC50 (the concentration required to kill 50% of the test population) is determined.

Systemic Uptake Bioassay (for systemic insecticides):

-

Plants are treated with the insecticide, either through soil application or foliar spray.

-

Insects are then confined to the treated plants (e.g., in clip cages on leaves).

-

Mortality is assessed over time. This method is particularly relevant for systemic insecticides like imidacloprid.

Nicotinic Acetylcholine Receptor Binding Assay

The affinity of compounds for the nAChR is determined through competitive binding assays.

Protocol Outline:

-

Membrane Preparation: A crude membrane fraction rich in nAChRs is prepared from the heads of a suitable insect species (e.g., houseflies).

-

Radioligand Binding: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the nAChR (e.g., [3H]imidacloprid).

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.

Conclusion

The development of derivatives and analogues of imidacloprid has provided valuable insights into the structure-activity relationships governing the interaction of neonicotinoids with insect nAChRs. By systematically modifying the core structure, researchers have been able to fine-tune the insecticidal properties of these compounds. The experimental protocols outlined in this guide provide a foundation for the continued exploration and development of novel insecticides with improved efficacy and safety profiles. The presented data and methodologies serve as a critical resource for professionals in the fields of agrochemical research and drug development.

References

- 1. Imidacloprid, thiacloprid, and their imine derivatives up-regulate the alpha 4 beta 2 nicotinic acetylcholine receptor in M10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 3. Imidacloprid - Wikipedia [en.wikipedia.org]

- 4. Imidacloprid General Fact Sheet [npic.orst.edu]

A Technical Guide to In Silico Modeling and Docking Studies of Imidacloprid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to study Imidacloprid, a prominent neonicotinoid insecticide. It details the in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, that are crucial for understanding its mechanism of action and for the rational design of novel insecticidal agents.

Introduction to Imidacloprid and In Silico Modeling

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class, chemicals modeled after nicotine.[1][2][3] It functions by interfering with the transmission of nerve impulses in the insect's central nervous system.[1][4] Specifically, Imidacloprid acts as an agonist on postsynaptic nicotinic acetylcholine receptors (nAChRs), causing a blockage of the nicotinergic neuronal pathway that leads to paralysis and death of the insect.

The selective toxicity of Imidacloprid arises from its much stronger binding affinity to insect nAChRs compared to their mammalian counterparts. Understanding this selective interaction at a molecular level is paramount for developing safer and more effective insecticides. In silico methods, such as molecular docking and QSAR, are indispensable tools in this endeavor. They allow researchers to simulate and predict the binding of molecules to target proteins, elucidate structure-activity relationships, and screen large chemical libraries virtually, thereby accelerating the discovery process.

The Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular target for Imidacloprid is the nAChR, a type of ligand-gated ion channel essential for synaptic transmission. While both insects and mammals possess nAChRs, structural variations in the receptor subunits and binding sites account for the differential binding affinity of neonicotinoids.

Due to the challenges in crystallizing membrane-bound insect nAChRs, high-resolution 3D structures are scarce. Consequently, researchers often rely on homology models. A widely used template for modeling the ligand-binding domain of insect nAChRs is the acetylcholine-binding protein (AChBP), a soluble homolog found in mollusks like Lymnaea stagnalis and Aplysia californica. Crystal structures of AChBP co-crystallized with various ligands, including Imidacloprid (PDB ID: 2zju), provide critical templates for these studies.

Experimental & Computational Protocols

Detailed Protocol for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to its molecular target. The following protocol outlines a typical workflow for docking Imidacloprid with an nAChR model.

Objective: To predict the binding pose and affinity of Imidacloprid within the nAChR binding site.

Materials:

-

Receptor Structure: PDB file of an nAChR or a homologous protein like AChBP (e.g., PDB ID: 2zju).

-

Ligand Structure: 3D coordinates of Imidacloprid (e.g., from PubChem CID 86418).

-

Software:

-

Molecular docking software (e.g., AutoDock Vina).

-

Molecular visualization software (e.g., PyMOL, BIOVIA Discovery Studio).

-

Structure preparation tools (e.g., AutoDock Tools).

-

Methodology:

-

Receptor Preparation:

-

Load the receptor's PDB file into the preparation software.

-

Remove all non-essential molecules, such as water, co-solvents, and any pre-existing ligands.

-

Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms of the receptor.

-

Save the prepared receptor structure in the required format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Load the Imidacloprid 3D structure.

-

Detect the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

-

Assign partial charges to the ligand atoms.

-

Save the prepared ligand in the appropriate format (e.g., PDBQT).

-

-

Grid Box Generation:

-

Define the active site for docking. If using a co-crystallized structure, the grid box can be centered on the position of the original ligand.

-

Set the dimensions of the grid box (e.g., 66 x 40 x 40 ų) to ensure it fully encompasses the binding pocket, providing enough space for the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Launch the docking program (e.g., AutoDock Vina).

-

Specify the prepared receptor, the prepared ligand, and the grid box configuration files as inputs.

-

Execute the docking run. The algorithm will systematically explore various ligand conformations and orientations within the binding site, calculating a binding score for each pose.

-

-

Results Analysis:

-

The software will output a series of binding poses ranked by their docking scores (binding affinity), typically in kcal/mol. The pose with the lowest (most negative) score is considered the most favorable.

-

Visualize the top-ranked pose using molecular graphics software.

-

Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between Imidacloprid and the amino acid residues of the receptor to understand the molecular basis of binding.

-

Detailed Protocol for QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Objective: To develop a predictive model for the insecticidal activity of neonicotinoid compounds.

Materials:

-

Dataset: A series of neonicotinoid analogues (typically 20 or more) with experimentally determined biological activity (e.g., pLC50, pKᵢ).

-

Software:

-

Software for molecular descriptor calculation (e.g., PaDEL-Descriptor, DRAGON).

-

Statistical software for model building and validation (e.g., R, Scikit-learn, MOE).

-

Methodology:

-

Data Collection and Preparation:

-

Compile a dataset of neonicotinoid compounds and their corresponding insecticidal activities against a specific target insect.

-

Divide the dataset into a training set (for model building, ~80%) and a test set (for external validation, ~20%).

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, generate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., surface area) descriptors that quantify various physicochemical properties.

-

-

Variable Selection and Model Building:

-

Use a variable selection algorithm (e.g., Genetic Algorithm) to choose a subset of the most relevant descriptors that best correlate with biological activity.

-

Employ a statistical method, most commonly Multiple Linear Regression (MLR), to construct the QSAR equation using the selected descriptors from the training set. The equation takes the general form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ.

-

-

Model Validation:

-

Internal Validation: Assess the robustness and stability of the model using methods like leave-one-out cross-validation (LOO-CV). The cross-validated correlation coefficient (Q²) is a key metric. A high Q² (e.g., > 0.6) indicates good internal predictive power.

-

External Validation: Use the model to predict the activity of the compounds in the test set (which were not used to build the model). The predictive ability is evaluated by the external correlation coefficient (R²pred). A high R²pred (e.g., > 0.6) indicates that the model can accurately predict the activity of new compounds.

-

-

Model Interpretation:

-

Analyze the descriptors included in the final QSAR model to gain insight into the structural features that are important for insecticidal activity. For example, the model might reveal that higher surface area increases binding affinity, while the presence of certain chemical groups is detrimental.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from in silico studies on Imidacloprid and related compounds.

Table 1: Representative Molecular Docking Scores of Ligands against nAChR Homologs

| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Imidacloprid | Lymnaea stagnalis AChBP | -8.4 | Trp148, Tyr residues | |

| Designed Peptide (WQW13) | Imidacloprid (as target) | -3.80 | π-stacking with Trp53 | |

| Designed Peptide (PSM22) | Imidacloprid (as target) | -4.61 | H-bonds with Gln18, Ala8 | |

| Designed Peptide (PSW31) | Imidacloprid (as target) | -4.80 | H-bonds with Ser5, Ser7 |

Table 2: Example of a QSAR Model for Neonicotinoid Activity

This table is a representative example based on typical parameters found in neonicotinoid QSAR studies.

| Model Equation | pLC₅₀ = 5.12 + 0.45(LogP) - 0.02(ASA) + 1.23*(LUMO) |

| Statistical Parameters | Value |

| Correlation Coefficient (R²) | 0.871 |

| Adjusted R² | 0.836 |

| Cross-Validated R² (Q²) | 0.790 |

| External (Predictive) R² | 0.720 |

| Descriptor Definitions | |

| LogP | Octanol-water partition coefficient (Hydrophobicity) |

| ASA | Approximate Surface Area (Steric factor) |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electronic factor) |

Visualizations of Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships central to the in silico study of Imidacloprid.

Caption: General workflow for in silico insecticide design.

Caption: Signaling pathway of Imidacloprid's neurotoxic action.

Caption: Logical relationship in a QSAR model.

References

An In-depth Technical Guide to the Metabolic Pathway of Insecticidal Agent 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways of Insecticidal Agent 1, a neonicotinoid insecticide. The information presented herein is crucial for understanding its efficacy, potential for resistance development, and its toxicological profile in both target and non-target organisms. All data is synthesized from peer-reviewed scientific literature, with detailed experimental protocols and quantitative data summarized for clarity and comparative analysis.

Introduction to this compound Metabolism

This compound, chemically known as imidacloprid, is a systemic insecticide widely used for the control of sucking insects.[1][2] Its metabolic fate is a critical determinant of its insecticidal activity and potential environmental impact. The biotransformation of this agent primarily occurs through two main pathways: oxidation and nitroreduction.[3][4] These reactions are catalyzed by a variety of enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and aldehyde oxidases (AOX).[5]

The metabolism of this compound can lead to either detoxification, resulting in less toxic compounds that are more easily excreted, or in some cases, bioactivation, producing metabolites with equal or even greater insecticidal potency. Understanding these pathways is essential for developing strategies to mitigate insecticide resistance and for designing new, safer insecticidal agents.

Key Metabolic Pathways

The metabolism of this compound is a complex process involving multiple enzymatic reactions. The primary pathways are summarized below and illustrated in the accompanying diagrams.

Phase I Metabolism: Oxidation and Reduction

Phase I metabolism involves the chemical modification of the parent compound to increase its polarity. For this compound, this is primarily achieved through oxidation of the imidazolidine ring and reduction of the nitroimine group.

-

Oxidative Pathways: The major oxidative metabolites are 5-hydroxy-imidacloprid and imidacloprid-olefin. These reactions are predominantly catalyzed by CYP450 enzymes. Specifically, CYP3A4, CYP2C19, and CYP2A6 have been identified as key enzymes in the oxidation of the imidazolidine moiety.

-

Reductive Pathways: The nitroimine group of this compound can be reduced to form nitroso, guanidine, and urea derivatives. This process can be carried out by both CYP450 enzymes (such as CYP1A2, CYP2B6, CYP2D6, and CYP2E1) and aldehyde oxidase.

Phase II Metabolism: Conjugation

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate excretion. For hydroxylated metabolites like 5-hydroxy-imidacloprid, this can involve glucuronidation to form O-glucuronides.

Quantitative Analysis of Metabolism

The rate and extent of this compound metabolism can vary significantly between species and even between different tissues within an organism. The following tables summarize key quantitative data from in vitro studies.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of 5-hydroxy-imidacloprid

| Species/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Rainbow Trout Liver Microsomes | 79.2 | 0.75 | |

| Rat Liver Microsomes | 158.7 | 38.4 | |

| Laodelphax striatellus CYP353D1v2 | 5.99 ± 0.95 | 0.03 ± 0.0004 min-1 (kcat) |

Table 2: Relative Activity of Human CYP450 Isozymes in this compound Metabolism

| Metabolic Reaction | Selective CYP450 Isozymes (in order of decreasing activity) | Reference |

| Imidazolidine Oxidation | CYP3A4 > CYP2C19 or CYP2A6 > CYP2C9 | |

| Nitroimine Reduction | CYP1A2, CYP2B6, CYP2D6, CYP2E1 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the metabolic pathways of this compound.

In Vitro Metabolism with Liver Microsomes

This protocol is used to determine the kinetic parameters of metabolic reactions catalyzed by microsomal enzymes.

Objective: To quantify the formation of metabolites of this compound in the presence of liver microsomes.

Materials:

-

Liver microsomes (e.g., from rat, rainbow trout, or insect)

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

HPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at the physiologically relevant temperature (e.g., 37°C for rat, 11°C for rainbow trout).

-

Initiate the reaction by adding a known concentration of this compound.

-

Incubate for a specific time course (e.g., 0 to 120 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant for the presence and quantity of metabolites using a validated HPLC-MS/MS method.

-

Calculate the rate of metabolite formation and determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Recombinant Enzyme Assays

This protocol is used to identify the specific enzymes responsible for particular metabolic transformations.

Objective: To determine the catalytic activity of a specific recombinant enzyme (e.g., a CYP450 isozyme) towards this compound.

Materials:

-

Recombinant enzyme (e.g., expressed in Sf9 insect cells)

-

This compound

-

Cofactors appropriate for the enzyme (e.g., NADPH for CYP450s)

-

Buffer solution

-

Analytical standards for expected metabolites

-

HPLC-MS/MS or other suitable analytical system

Procedure:

-

Combine the recombinant enzyme, buffer, and cofactors in a reaction vessel.

-

Add this compound to start the reaction.

-

Incubate under optimal conditions for the enzyme.

-

Stop the reaction and process the sample for analysis.

-

Identify and quantify the metabolites formed using analytical standards and HPLC-MS/MS.

-

Express the enzyme activity as the rate of metabolite formation per unit of enzyme.

Metabolite Identification using HPLC-MS/MS

This protocol is used for the separation, detection, and identification of metabolites in complex biological matrices.

Objective: To identify and quantify this compound and its metabolites in experimental samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reversed-phase)

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)

-

Mobile phase solvents (e.g., acetonitrile and water with formic acid)

-

Analytical standards of the parent compound and known metabolites

-

Sample extracts from in vitro or in vivo experiments

Procedure:

-

Develop a chromatographic method to achieve good separation of the parent compound and its expected metabolites.

-

Optimize the mass spectrometer parameters for the detection of each analyte, including precursor and product ion masses for multiple reaction monitoring (MRM).

-

Prepare a calibration curve using analytical standards of known concentrations.

-

Inject the processed experimental samples into the HPLC-MS/MS system.

-

Identify metabolites by comparing their retention times and mass spectra with those of the analytical standards.

-

Quantify the concentration of each analyte by comparing its peak area to the calibration curve. The limits of detection (LOD) and quantification (LOQ) should be determined to ensure the sensitivity of the method.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for the analysis of this compound metabolism.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for metabolic analysis.

Conclusion

The metabolic profile of this compound is complex, involving multiple enzymatic systems and resulting in a variety of metabolites. The primary routes of metabolism are oxidation and nitroreduction, catalyzed mainly by cytochrome P450 enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the metabolism of this important insecticide. A thorough understanding of these metabolic pathways is paramount for managing insecticide resistance, assessing environmental risks, and guiding the development of next-generation insect control agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Target Receptor Identification of Imidacloprid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data related to the identification and characterization of the target receptor for the neonicotinoid insecticide, imidacloprid. The primary molecular target of imidacloprid in insects is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.[1][2][3][4][5] This guide will detail the experimental protocols used to elucidate this interaction, present quantitative data on binding affinities and receptor activation, and visualize the associated signaling pathways and experimental workflows.

Introduction to Imidacloprid and its Target Receptor

Imidacloprid is a systemic insecticide that belongs to the neonicotinoid class of chemicals. Its mode of action involves the disruption of nerve impulse transmission in insects by binding to nAChRs. This binding is irreversible and leads to the overstimulation of the receptors, resulting in paralysis and death of the insect. The selectivity of imidacloprid for insects over mammals is attributed to its much stronger binding affinity for insect nAChRs compared to their mammalian counterparts.

Insect nAChRs are pentameric structures composed of five subunits that form a central ion channel. These subunits can be of different types (alpha and beta), and their specific combination determines the pharmacological properties of the receptor. The diversity in subunit composition across different insect species and even within different neuronal populations of a single insect contributes to the varying sensitivity to neonicotinoids.

Quantitative Data: Binding Affinity and Potency of Imidacloprid

The interaction of imidacloprid with insect nAChRs has been quantified through various experimental assays. The following tables summarize key data from radioligand binding studies and electrophysiological recordings.

| Radioligand | Insect Species | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]imidacloprid | Musca domestica (housefly) | Head membranes | 1.2 | 853 | |

| [3H]imidacloprid | Nilaparvata lugens (brown planthopper) | Whole-body membranes | < 0.01 and 1.5 (two sites) | 16.7 ± 1.0 | |

| [3H]epibatidine | Nilaparvata lugens (brown planthopper) | Whole-body membranes | - | 14.3 ± 1.2 |

Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of Radioligands for Insect nAChRs. This table presents the binding affinities of radiolabeled imidacloprid and epibatidine to nAChRs from different insect species. Lower Kd values indicate higher binding affinity.

| Compound | Insect Species | Neuron/Cell Type | IC50 (nM) | Reference |

| Imidacloprid | Apis mellifera (honeybee) | Head membranes | 2.9 | |

| Olefine metabolite | Apis mellifera (honeybee) | Head membranes | 0.45 | |

| 5-OH-imidacloprid | Apis mellifera (honeybee) | Head membranes | 24 | |

| 4,5-OH-imidacloprid | Apis mellifera (honeybee) | Head membranes | 6600 | |

| Urea metabolite | Apis mellifera (honeybee) | Head membranes | > 100,000 | |

| 6-Chloronicotinic acid | Apis mellifera (honeybee) | Head membranes | > 100,000 | |

| Imidacloprid | Aphis craccivora | AChE (in vitro) | 108.6 mg/L |

Table 2: Inhibitory Concentration (IC50) Values of Imidacloprid and its Metabolites. This table shows the concentration of a compound required to inhibit 50% of the binding of a radioligand to the nAChR. These values are indicative of the compound's binding affinity.

| Compound | Insect Species/Cell Line | EC50 (µM) | Reference |

| Imidacloprid | Insect nAChRs (general) | 0.86 - 1 | |

| Acetylcholine | Drosophila melanogaster larvae | 19 | |

| Imidacloprid | Eristalis tenax (hoverfly) | 0.3 - 23 (range from various studies) | |

| Imidacloprid | SH-SY5Y cells (differentiating) | 0.12 (chronic exposure) | |

| Desnitro-imidacloprid | LUHMES neurons | pEC50 of 6.6 |

Table 3: Effective Concentration (EC50) Values of Imidacloprid and Other Agonists. This table presents the concentration of a compound that produces 50% of its maximal response in electrophysiological or functional assays, indicating the potency of the compound as a receptor agonist.

Experimental Protocols

Detailed methodologies for the key experiments used in the identification and characterization of the imidacloprid target receptor are provided below.

Radioligand Binding Assay

This technique is used to quantify the binding of a radiolabeled ligand (e.g., [3H]imidacloprid) to its receptor in a tissue homogenate.

Materials:

-

Receptor Source: Insect tissue expressing nAChRs (e.g., insect heads, whole body).

-

Radioligand: [3H]imidacloprid or other suitable nAChR radioligand.

-

Test Compounds: Unlabeled imidacloprid and other competing ligands.

-

Buffers: Homogenization buffer, assay buffer, and wash buffer.

-

Equipment: Homogenizer, centrifuges, 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the insect tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition binding.

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add a high concentration of an unlabeled competing ligand, radioligand, and membrane preparation.

-

Competition Binding: Add a range of concentrations of the test compound (e.g., unlabeled imidacloprid), radioligand, and membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

For saturation assays, plot specific binding against the radioligand concentration to determine the Kd and Bmax values.

-

Photoaffinity Labeling

This technique is used to identify the specific subunit(s) of the receptor that bind to the ligand. A photoreactive analog of the ligand is used to covalently label the binding site upon exposure to UV light.

Materials:

-

Receptor Source: Purified nAChRs or membrane preparations.

-

Photoaffinity Probe: A radiolabeled, photoreactive analog of imidacloprid.

-

UV Light Source: A lamp that emits UV light at the appropriate wavelength to activate the photoaffinity probe.

-

SDS-PAGE and Autoradiography Equipment: For separating the labeled proteins and visualizing the radiolabel.

Procedure:

-

Binding: Incubate the receptor preparation with the photoaffinity probe in the dark to allow for binding.

-

Photolysis: Expose the mixture to UV light to activate the photoreactive group on the probe, leading to the formation of a covalent bond with the receptor.

-

Quenching: Stop the reaction by adding a quenching agent.

-

Analysis:

-

Separate the receptor subunits by SDS-PAGE.

-

Visualize the labeled subunit(s) by autoradiography or phosphorimaging.

-

The molecular weight of the labeled band corresponds to the subunit that contains the binding site.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the nAChR channel in response to the application of a ligand, providing information on the functional effects of the compound (agonist, antagonist, etc.) and its potency.

Materials:

-

Cell Preparation: Isolated insect neurons cultured on coverslips.

-

Solutions: External (extracellular) solution and internal (intracellular) solution for the patch pipette.

-

Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.

-

Micromanipulator and Microscope: For precise positioning of the patch pipette onto a neuron.

-

Amplifier and Data Acquisition System: To record and analyze the electrical signals.

Procedure:

-

Cell Preparation: Place the coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Positioning: Fill a patch pipette with internal solution and mount it on the micromanipulator. Under microscopic guidance, carefully approach a neuron with the pipette tip.

-

Seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Recording:

-

Clamp the cell membrane at a specific holding potential (voltage-clamp mode).

-

Apply the test compound (e.g., imidacloprid) to the cell via a perfusion system.

-

Record the resulting inward current, which represents the flow of ions through the activated nAChRs.

-

-

Data Analysis:

-

Measure the amplitude of the current at different concentrations of the test compound.

-

Plot the current amplitude against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Visualizations

The following diagrams illustrate the nAChR signaling pathway and the workflows of the key experimental techniques.

Caption: nAChR Signaling Pathway upon Imidacloprid Binding.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Workflow for Photoaffinity Labeling.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

- 1. Diversity of insect nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. boerenlandvogels.nl [boerenlandvogels.nl]

- 3. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bioassay Methods of Imidacloprid

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely utilized for the control of a broad spectrum of sucking and certain chewing insects.[1][2] Its efficacy stems from its action on the central nervous system of insects, where it blocks nicotinic acetylcholine receptors, leading to paralysis and death.[1][3][4] The evaluation of Imidacloprid's insecticidal activity and the monitoring of resistance development in pest populations necessitate standardized bioassay procedures. These application notes provide detailed protocols for researchers, scientists, and professionals in drug development to assess the biological performance of Imidacloprid against various insect pests. The described methods include contact, oral, and systemic exposure bioassays.

Data Presentation

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Imidacloprid for various insect species, as determined by different bioassay methods. These values are crucial for comparing the susceptibility of different pest populations and for monitoring resistance.

Table 1: Lethal Concentration (LC50) of Imidacloprid for Various Insect Species

| Insect Species | Bioassay Method | LC50 Value | Exposure Time | Reference |

| Aphis pomi (Green Apple Aphid) | Leaf Disk | 0.054 ppm (2nd Instars) | 3 days | |

| Aphis pomi (Green Apple Aphid) | Leaf Disk | 0.165 ppm (Adults) | 3 days | |

| Aphis pomi (Green Apple Aphid) | Adult Dip | 1.19 ppm | 3 days | |

| Bemisia tabaci (Whitefly) | Foliar Leaf-Dip | 17 - 880 µg/ml | Not Specified | |

| Bemisia tabaci (Whitefly) | Systemic Root Drench | 0.318 µg/ml | 24 hours | |

| Aphis craccivora (Cowpea Aphid) | Leaf-Dip | 0.11 ml/L | Not Specified | |

| Hyposidra talaca (Black Inch Looper) | Diet Incorporation | 2.62 mg/l | 48 hours |

Table 2: Lethal Dose (LD50) of Imidacloprid for Various Insect Species

| Insect Species | Bioassay Method | LD50 Value | Exposure Time | Reference |

| Thrips palmi (Melon Thrips) | Residual Contact Vial | Not Specified | 8 hours | |

| Musca domestica (House Fly) | Topical Application | 51.91 ng/fly (Susceptible Strain) | 48 hours |

Experimental Protocols

Detailed methodologies for key bioassay experiments are provided below. These protocols are designed to be followed in a laboratory setting to ensure reproducibility and accuracy of results.

Contact Vial Bioassay (Residual Method)

This method assesses the toxicity of an insecticide when an insect comes into contact with a treated surface.

Objective: To determine the concentration of Imidacloprid that causes mortality to a target insect population upon contact with a treated surface.

Materials:

-

Technical grade Imidacloprid

-

Acetone (analytical grade)

-

Glass scintillation vials (20 ml) with screw caps

-

Repeating pipettor

-

Vortex mixer

-

Fume hood

-

Target insects

-

Camel hairbrush for transferring insects

-

Incubator or controlled environment chamber

Protocol:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Imidacloprid in acetone. The concentration will depend on the expected susceptibility of the target insect.

-

Perform serial dilutions of the stock solution with acetone to obtain a range of 5-7 test concentrations.

-

Include an acetone-only control.

-

-

Coating the Vials:

-

Pipette 0.5 ml of each test solution (and the control) into separate glass vials.

-

Rotate the vials on their side on a hot dog roller or manually to ensure an even coating of the inner surface as the acetone evaporates. This should be done in a fume hood.

-

Allow the vials to dry completely, leaving a thin film of the insecticide.

-

-

Insect Exposure:

-

Introduce a known number of insects (e.g., 10-20) into each vial using a camel hairbrush.

-

For small insects like whiteflies or thrips, up to 30 individuals per vial may be used.

-

Secure the caps on the vials. The caps should be loose enough to allow for air circulation but prevent escape.

-

-

Incubation and Observation:

-

Place the vials in an upright position in an incubator or a room with controlled temperature and humidity.

-

Record mortality at predetermined time intervals (e.g., 4, 8, 12, 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

-

Analyze the mortality data using probit analysis to determine the LC50 and LC90 values.

-

Leaf-Dip Bioassay

This method is suitable for phytophagous (plant-feeding) insects, such as aphids and spider mites, and evaluates toxicity through both contact and ingestion of the treated leaf material.

Objective: To determine the lethal concentration of Imidacloprid for a target insect when exposed to treated leaves.

Materials:

-

Imidacloprid formulation or technical grade dissolved in an appropriate solvent with a surfactant.

-

Host plant leaves (e.g., cotton, cabbage, bean)

-

Petri dishes

-

Agar or filter paper

-

Target insects

-

Forceps

-

Distilled water

-

Surfactant (e.g., Triton X-100)

Protocol:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Imidacloprid in distilled water with a small amount of surfactant to ensure even wetting of the leaf surface.

-

Create a series of 5-7 dilutions from the stock solution.

-

Prepare a control solution containing only distilled water and the surfactant.

-

-

Leaf Treatment:

-

Excise fresh, undamaged leaves from the host plant.

-

Dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).

-

Allow the leaves to air dry completely on a clean, non-absorbent surface.

-

-

Insect Exposure:

-

Place the treated, dry leaves into Petri dishes. The bottom of the Petri dish can be lined with moist filter paper or a thin layer of agar to maintain leaf turgidity.

-

Transfer a known number of insects onto each treated leaf.

-

-

Incubation and Observation:

-

Seal the Petri dishes with parafilm or a ventilated lid.

-

Maintain the dishes in a controlled environment.

-

Assess mortality at regular intervals (e.g., 24, 48, 72 hours).

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula.

-

Use probit analysis to calculate the LC50 and other relevant toxicity parameters.

-

Diet Incorporation Bioassay

This method is used for insects that can be reared on an artificial diet, such as many lepidopteran larvae (caterpillars), and assesses toxicity primarily through ingestion.

Objective: To determine the lethal concentration of Imidacloprid when incorporated into the diet of a target insect.

Materials:

-

Imidacloprid

-

Artificial diet ingredients for the target insect

-

Multi-well bioassay trays or small containers

-

Target insects (neonate larvae are often used)

-

Blender or homogenizer

Protocol:

-

Preparation of Treated Diet:

-

Prepare the artificial diet according to a standard recipe for the target insect species.

-

While the diet is still liquid and has cooled to a point where the insecticide will not degrade, add the appropriate volume of a known concentration of Imidacloprid solution.

-

Thoroughly mix the diet to ensure a homogenous distribution of the insecticide.

-

Prepare a control diet with the solvent only.

-

-

Dispensing the Diet:

-

Dispense a consistent volume of the treated diet into each well of a bioassay tray or into individual rearing containers.

-

Allow the diet to solidify.

-

-

Insect Infestation:

-

Place one or a small number of insects into each well or container.

-

-

Incubation and Observation:

-

Cover the trays or containers to prevent insects from escaping and to maintain humidity.

-

Incubate under controlled conditions.

-

Record mortality and any sublethal effects (e.g., growth inhibition) after a set period (e.g., 7 days).

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration, correcting for control mortality.

-

Determine the LC50 value through probit analysis.

-